N,N'-Diacetyl DAMPA Ethyl Ester
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Overview
Description
Preparation Methods
The synthesis of N,N’-Diacetyl DAMPA Ethyl Ester typically involves the esterification of carboxylic acids. One common method is the reaction of ethanoic acid with ethanol in the presence of concentrated sulfuric acid, which acts as a catalyst . The reaction is carried out under gentle heating, and the ester is distilled off as soon as it is formed to prevent the reverse reaction . Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield.
Chemical Reactions Analysis
N,N’-Diacetyl DAMPA Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-Diacetyl DAMPA Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is studied for its potential effects on AMPA receptors, which are involved in synaptic transmission and plasticity. In medicine, it is being investigated for its potential therapeutic applications, including its role in neuroprotection and cognitive enhancement. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N,N’-Diacetyl DAMPA Ethyl Ester involves its interaction with AMPA receptors. These receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to these receptors, N,N’-Diacetyl DAMPA Ethyl Ester can modulate synaptic transmission and plasticity, leading to various physiological effects .
Comparison with Similar Compounds
N,N’-Diacetyl DAMPA Ethyl Ester can be compared with other similar compounds, such as N,N’-Diacetyl-4-amino-4-deoxy-N10-methylpteroic Acid Ethyl Ester . While these compounds share similar structures and properties, N,N’-Diacetyl DAMPA Ethyl Ester is unique in its specific interactions with AMPA receptors and its potential therapeutic applications. Other similar compounds include various derivatives of L-glutamate and other AMPA receptor agonists .
Properties
IUPAC Name |
ethyl 4-[(2,4-diacetamidopteridin-6-yl)methyl-methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4/c1-5-32-20(31)14-6-8-16(9-7-14)28(4)11-15-10-22-18-17(25-15)19(23-12(2)29)27-21(26-18)24-13(3)30/h6-10H,5,11H2,1-4H3,(H2,22,23,24,26,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLWDJJUFDRRHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)NC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.